Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol
Description
Dispiro[313(6)1(4)]decan-2-ylmethanol is a unique organic compound characterized by its dispiro structure, which consists of two spiro-connected cyclohexane rings
Properties
IUPAC Name |
dispiro[3.1.36.14]decan-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10/h9,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQUVBVSWFSWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the dispiro structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Dispiro[3.1.3(6).1(4)]decan-2-ol: Similar structure but with a hydroxyl group instead of a methanol group.
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanethiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol is unique due to its specific dispiro structure and the presence of a methanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Biological Activity
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the synthesis, biological properties, and implications of this compound based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its distinctive dispiro structure, which contributes to its unique chemical behavior and biological interactions. The compound can be represented by the following structural formula:
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the dispiro framework. Specific synthetic routes may vary, but they often utilize starting materials such as cyclic ketones or aldehydes, followed by reduction and functional group modifications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of dispiro compounds, including this compound. Research indicates that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activity against a range of pathogens.
Table 1: Antimicrobial Activity of Dispiro Compounds
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | 50 |
| This compound | Escherichia coli | 12 | 75 |
| This compound | Candida albicans | 14 | 60 |
These findings suggest that dispiro compounds may serve as potential leads for developing new antimicrobial agents.
Cytotoxicity and Anti-cancer Activity
Preliminary investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines, including estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| MDA-MB-231 | 30 |
These results indicate that dispiro compounds could be explored further for their potential use in cancer therapy.
The biological activity of this compound is thought to involve multiple mechanisms, including:
- Inhibition of Cell Wall Synthesis: Similar to other antimicrobial agents, dispiro compounds may disrupt bacterial cell wall integrity.
- Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of dispiro compounds demonstrated significant antibacterial activity against Staphylococcus aureus. The results indicated that modifications to the substituents on the dispiro structure could enhance antimicrobial potency.
Case Study 2: Anti-cancer Potential
Research published in a peer-reviewed journal reported that dispiro compounds showed selective cytotoxicity towards breast cancer cell lines while sparing normal cells, highlighting their therapeutic potential with reduced side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
